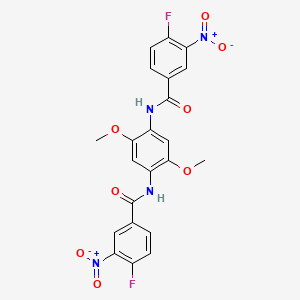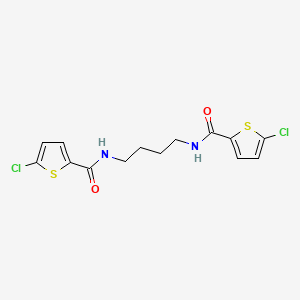
1-(difluoromethyl)-3-nitro-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of both difluoromethyl and nitro groups in its structure makes it an interesting compound for various chemical and biological applications. The difluoromethyl group is known for its ability to enhance the lipophilicity and metabolic stability of molecules, while the nitro group is often involved in redox reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-3-nitro-1H-pyrazol-5-amine typically involves the introduction of the difluoromethyl group and the nitro group onto a pyrazole ring. One common method is the difluoromethylation of a pyrazole precursor, followed by nitration. For example, the difluoromethylation can be achieved using difluoromethylating agents such as chlorodifluoromethane or fluoroform under basic conditions . The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of microreactors can enhance the efficiency of the difluoromethylation and nitration steps by providing precise temperature and mixing control .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.
Substitution: Thiols, amines, basic conditions.
Major Products Formed
Reduction of Nitro Group: 1-(Difluoromethyl)-3-amino-1H-pyrazol-5-amine.
Substitution of Difluoromethyl Group: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds with target proteins, while the nitro group can participate in redox reactions that modulate the activity of enzymes . The compound may act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Similar in structure but lacks the nitro group, making it less reactive in redox reactions.
1-(Trifluoromethyl)-3-nitro-1H-pyrazol-5-amine: Contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its lipophilicity and metabolic stability.
Uniqueness
1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-amine is unique due to the combination of the difluoromethyl and nitro groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances its lipophilicity and metabolic stability, while the nitro group allows for participation in redox reactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C4H4F2N4O2 |
|---|---|
Molecular Weight |
178.10 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-nitropyrazol-3-amine |
InChI |
InChI=1S/C4H4F2N4O2/c5-4(6)9-2(7)1-3(8-9)10(11)12/h1,4H,7H2 |
InChI Key |
UWUHRBMKKLTFBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14922543.png)
![5-bromo-2-(difluoromethoxy)-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B14922550.png)

![4-bromo-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B14922563.png)
![([1-(2,2-Difluoroethyl)-1H-pyrazol-3-YL]methyl)(methyl)amine](/img/structure/B14922568.png)
![N-(4-methylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14922572.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-{[2-(2-methylphenyl)hydrazinyl]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14922575.png)
![5'-Ethyl 3'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B14922583.png)
![5-[4-(Pentyloxy)phenyl]imidazolidine-2,4-dione](/img/structure/B14922598.png)
![(4Z)-2-(4-bromophenyl)-5-methyl-4-({[4-(piperidin-1-ylcarbonyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14922604.png)
![N-[4-(1-cyanocyclopentyl)phenyl]acetamide](/img/structure/B14922613.png)
![5-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B14922616.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B14922617.png)

